S-(5-Chloropentyl) diethylcarbamothioate
Description
S-(5-Chloropentyl) diethylcarbamothioate is a thiocarbamate derivative characterized by a five-carbon aliphatic chain substituted with a chlorine atom at the terminal position and a diethylcarbamothioate functional group. The chlorine substitution and alkyl chain length influence its physicochemical properties, including solubility, volatility, and biological activity .
Properties
CAS No. |
86433-28-5 |
|---|---|
Molecular Formula |
C10H20ClNOS |
Molecular Weight |
237.79 g/mol |
IUPAC Name |
S-(5-chloropentyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C10H20ClNOS/c1-3-12(4-2)10(13)14-9-7-5-6-8-11/h3-9H2,1-2H3 |
InChI Key |
PCAXLUWCSBXGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloropentyl) diethylcarbamothioate typically involves the reaction of 5-chloropentyl halide with diethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: S-(5-Chloropentyl) diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.
Scientific Research Applications
S-(5-Chloropentyl) diethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of S-(5-Chloropentyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its reactive functional groups.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of S-(5-Chloropentyl) diethylcarbamothioate with related thiocarbamates:
Key Observations:
- Substituent Position: The target compound features a linear 5-chloropentyl chain, whereas thiobencarb and orbencarb have aromatic chlorobenzyl groups.
- Biological Activity : Thiobencarb and orbencarb are potent herbicides targeting grass and broadleaf weeds. The absence of an aromatic ring in the target compound suggests divergent mechanisms of action, possibly affecting selectivity and environmental persistence .
Physicochemical Properties
While experimental data for this compound are scarce, predictions based on structural analogs include:
- Water Solubility : Lower than thiobencarb (4.2 mg/L at 20°C) due to the longer hydrophobic chain.
- Half-Life in Soil : Likely longer than thiobencarb (30–60 days) due to reduced microbial degradation of aliphatic chains compared to aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
